molecular formula C9H4BrCl2F3O B13725731 2'-Bromo-3'-chloro-5'-(trifluoromethyl)phenacyl chloride

2'-Bromo-3'-chloro-5'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13725731
M. Wt: 335.93 g/mol
InChI Key: JVAMIROWOVBWIZ-UHFFFAOYSA-N
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Description

2’-Bromo-3’-chloro-5’-(trifluoromethyl)phenacyl chloride is a chemical compound with the molecular formula C9H4BrCl2F3O and a molecular weight of 335.93 g/mol . It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2’-Bromo-3’-chloro-5’-(trifluoromethyl)phenacyl chloride typically involves multi-step reactions. One common method includes a Friedel-Crafts acylation followed by halogenation reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2’-Bromo-3’-chloro-5’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2’-Bromo-3’-chloro-5’-(trifluoromethyl)phenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances its electrophilic nature, making it susceptible to nucleophilic attack . This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar compounds to 2’-Bromo-3’-chloro-5’-(trifluoromethyl)phenacyl chloride include:

These compounds share structural similarities but differ in their specific substituents and reactivity. The unique combination of bromine, chlorine, and trifluoromethyl groups in 2’-Bromo-3’-chloro-5’-(trifluoromethyl)phenacyl chloride imparts distinct chemical properties and reactivity, making it valuable for specific applications.

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[2-bromo-3-chloro-5-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-8-5(7(16)3-11)1-4(2-6(8)12)9(13,14)15/h1-2H,3H2

InChI Key

JVAMIROWOVBWIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)Br)Cl)C(F)(F)F

Origin of Product

United States

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